

alpha-Casein (90-96) fluorescent labeling methods

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Compound of Interest

Compound Name: *alpha-Casein (90-96)*

CAS No.: *83471-49-2*

Cat. No.: *B1343140*

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Application Note: Site-Specific N-Terminal Fluorescent Labeling of α -Casein (90-96) Exorphin

Target Audience: Peptide Chemists, Molecular Biologists, and Drug Development Professionals.

Introduction & Structural Rationale

The α -Casein (90-96) peptide, sequence Arg-Tyr-Leu-Gly-Tyr-Leu-Glu (RYLGYLE), is a bioactive exorphin derived from bovine casein[1]. With a molecular weight of 913.03 Da, this heptapeptide functions as an exogenous opioid receptor ligand and has been shown to inhibit the proliferation of specific cancer cell lines, such as prostate cancer models (LNCaP, PC3, and DU145)[2]. To elucidate its cellular localization, biodistribution, and receptor-binding kinetics, fluorescent labeling is a critical prerequisite.

The Causality of Site Selection: When designing a fluorescent conjugation strategy, preserving the peptide's native receptor-binding conformation is paramount.

- Why avoid C-terminal labeling? The peptide terminates in a Glutamic Acid (Glu) residue. Attempting C-terminal labeling via EDC/NHS activation would activate both the C-terminal α -

carboxyl and the Glu side-chain γ -carboxyl, resulting in a heterogeneous mixture of labeled products.

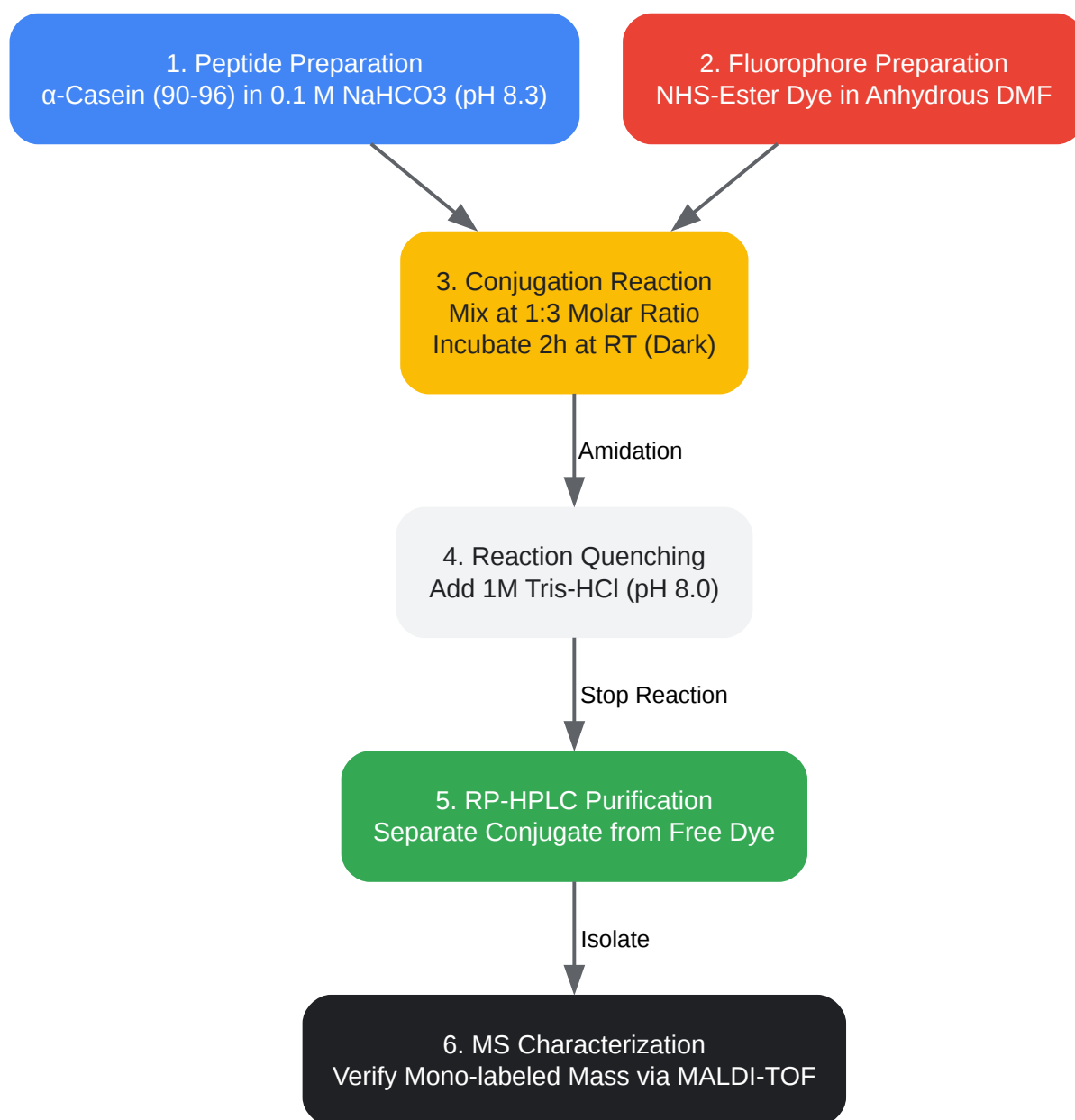
- The N-Terminal Advantage: The α -Casein (90-96) sequence completely lacks Lysine (Lys) residues. The only primary amine available is the N-terminal α -amino group of Arginine (Arg) [1]. (The guanidino side-chain of Arg has a $pK_a > 12.0$ and remains unreactive under standard conjugation conditions).
- Conclusion: Utilizing N-hydroxysuccinimide (NHS) ester chemistry targets this single primary amine, creating a self-validating system that guarantees 100% site-specific mono-labeling at the N-terminus without the need for complex orthogonal protection strategies[3][4].

Fluorophore Selection & Quantitative Data

The choice of fluorophore depends on the downstream application (e.g., flow cytometry, confocal microscopy, or in vivo imaging). Below is a summary of optimal NHS-ester fluorophores for peptide conjugation.

Fluorophore NHS-Ester	Excitation (nm)	Emission (nm)	Application & Key Characteristics
FITC (Fluorescein)	494	518	Cost-effective standard for in vitro assays; highly sensitive to pH fluctuations.
Alexa Fluor™ 488	490	525	High photostability and pH-insensitivity; ideal for prolonged live-cell imaging.
TAMRA	555	580	Robust red fluorophore; frequently utilized as a FRET acceptor/donor.
Cy5 / Sulfo-Cy5	646	662	Deep red/NIR emission; minimizes biological autofluorescence for tissue studies.

Experimental Workflow & Methodology



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Figure 1: Step-by-step workflow for the site-specific N-terminal fluorescent labeling of α-Casein (90-96).

Detailed Labeling Protocol

A. Reagent Calculation

To achieve efficient mono-labeling, a molar excess of the NHS ester is required[3]. Calculate the required mass of the NHS ester using the following stoichiometric formula[4]:

$$\text{MassNHS(mg)} = \text{MolarExcess} \times (\text{MWPeptideMassPeptide(mg)}) \times \text{MWNHS}$$

For 1.0 mg of α -Casein (90-96) (MW = 913.03 Da) reacting with a 3-fold molar excess of Cy5-NHS ester (MW \approx 616 Da), you will need approximately 2.02 mg of the dye.

B. Step-by-Step Methodology

- **Peptide Solubilization:** Dissolve 1.0 mg of α -Casein (90-96) in 500 μ L of 0.1 M Sodium Bicarbonate (NaHCO₃) buffer. Verify that the pH is strictly between 8.3 and 8.5[3][4].
- **Fluorophore Activation:** Immediately prior to use, dissolve the calculated mass of the NHS-ester fluorophore in 50 μ L of high-quality, amine-free anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)[3][4].
- **Conjugation:** Dropwise, add the fluorophore solution to the peptide solution while vortexing gently.
- **Incubation:** Allow the reaction mixture to incubate for 2 hours at room temperature (or overnight at 4°C) under continuous agitation. Protect the reaction vessel from light using aluminum foil[3][5].
- **Quenching:** Terminate the reaction by adding 50 μ L of 1 M Tris-HCl (pH 8.0). The primary amines in Tris will rapidly consume any unreacted NHS esters. Incubate for 15 minutes[3].

Mechanistic Insights & Troubleshooting (E-E-A-T)

Why is pH 8.3–8.5 critical? The reaction of NHS esters with amines is highly pH-dependent. The pK_a of the N-terminal α -amino group is approximately 8.0. At pH 8.3, a sufficient fraction of the amine is deprotonated and highly nucleophilic. If the pH drops below 8.0, the amine becomes protonated (NH₃⁺) and unreactive. Conversely, if the pH exceeds 9.0, the base-catalyzed hydrolysis of the NHS ester rapidly outcompetes the amidation reaction, destroying your fluorophore before conjugation can occur[3][4].

Why must the DMF/DMSO be strictly anhydrous? NHS esters are highly susceptible to moisture-induced degradation. Introducing water into the fluorophore stock solution will

hydrolyze the reactive ester into an inert carboxylic acid. Furthermore, ensure the DMF is high-quality; degraded DMF contains dimethylamine (identifiable by a fishy odor), which will irreversibly consume your NHS ester[4].

Why RP-HPLC over Size Exclusion Chromatography (SEC)? For large proteins (>20 kDa), SEC (e.g., Sephadex G-25) easily separates the massive protein from the small free dye[3]. However, α -Casein (90-96) is a short heptapeptide (913 Da)[1]. The mass difference between the labeled peptide (~1.4 kDa) and the hydrolyzed free dye (~0.5 kDa) is insufficient for clean SEC resolution. Therefore, Reverse-Phase HPLC (RP-HPLC) utilizing a C18 column and an Acetonitrile/Water gradient containing 0.1% Trifluoroacetic acid (TFA) is structurally mandated to isolate the highly pure fluorescent conjugate based on hydrophobicity[3].

References

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